1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene
Description
Synthesis Analysis
The synthesis of complex molecules similar to 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene often involves multi-step reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a related structure, involves Cope rearrangement of divinyl-cyclopropane, followed by further unsaturation introduced by dichlorodicyanobenzoquinone, and O-methylation of the extended enolate anion (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine dihedral angles, stacking interactions, and planarity of the molecules. For instance, the analysis of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a molecule with some similarity in structural motifs, revealed π-π stacking interactions and the dihedral angle between the benzene rings, providing insights into its stability and reactivity (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical properties of such molecules can be elucidated through synthesis and reaction studies. For example, the photochemical and electrochemical Z-E isomerization of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers demonstrates the reactivity of compounds under different conditions, highlighting the potential chemical behavior of 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene (Waskiewicz et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of chemical compounds. The synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into the roles of hydrogen bonding in crystal packing and stability, which are essential for the physical properties of similar compounds (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, are key to understanding a compound's utility in chemical syntheses and applications. Investigations like the oxidation process of 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups shed light on the oxidation states and reactivity patterns, which can be analogous to the chemical properties of 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene (Sakamoto, Hiroi, & Sato, 2003).
properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZIQMQLZBUKX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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